molecular formula C13H12FNO B13719403 (5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol

(5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B13719403
M. Wt: 217.24 g/mol
InChI Key: WCPVKIWIYKRNDS-UHFFFAOYSA-N
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Description

(5-Amino-3’-fluoro-[1,1’-biphenyl]-3-yl)methanol is an organic compound that features a biphenyl structure with an amino group, a fluoro substituent, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-3’-fluoro-[1,1’-biphenyl]-3-yl)methanol typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, where a boronic acid derivative of one biphenyl component is coupled with a halogenated biphenyl derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-3’-fluoro-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Amino-3’-fluoro-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Amino-3’-fluoro-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro substituent can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Amino-3’-fluoro-[1,1’-biphenyl]-3-yl)methanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a fluoro substituent allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

[3-amino-5-(3-fluorophenyl)phenyl]methanol

InChI

InChI=1S/C13H12FNO/c14-12-3-1-2-10(6-12)11-4-9(8-16)5-13(15)7-11/h1-7,16H,8,15H2

InChI Key

WCPVKIWIYKRNDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)CO)N

Origin of Product

United States

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